molecular formula C26H18BrN3O7S B4322371 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

Cat. No.: B4322371
M. Wt: 596.4 g/mol
InChI Key: OWHWVXIYSBYUIV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromophenyl, furyl, methylphenylsulfonyl, and dinitroindoline groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Furyl Formation: Synthesis of the furyl group through cyclization reactions.

    Methylene Bridging: Formation of the methylene bridge connecting the furyl and bromophenyl groups.

    Sulfonylation: Introduction of the sulfonyl group to the methylphenyl ring.

    Nitration: Addition of nitro groups to the indoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

    Coupling Reactions: Formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

    Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups can yield amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
  • 3-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
  • 3-{[5-(4-iodophenyl)-2-furyl]methylene}-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Uniqueness

The uniqueness of 3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrN3O7S/c1-16-2-9-22(10-3-16)38(35,36)28-15-18(26-23(28)13-20(29(31)32)14-24(26)30(33)34)12-21-8-11-25(37-21)17-4-6-19(27)7-5-17/h2-14H,15H2,1H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHWVXIYSBYUIV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C5=C2C=C(C=C5[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 2
Reactant of Route 2
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 3
Reactant of Route 3
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 4
Reactant of Route 4
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 5
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE
Reactant of Route 6
3-{(Z)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}-1-[(4-METHYLPHENYL)SULFONYL]-4,6-DINITRO-1,2-DIHYDRO-3H-INDOLE

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